3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide
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Overview
Description
3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a but-2-en-1-yl group, a formyl group, a phenoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale .
Chemical Reactions Analysis
Types of Reactions
3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and the use of catalysts to increase the reaction rate and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
62274-11-7 |
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Molecular Formula |
C17H18N2O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(but-2-enylamino)-5-formyl-2-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C17H18N2O4S/c1-2-3-9-19-15-10-13(12-20)11-16(24(18,21)22)17(15)23-14-7-5-4-6-8-14/h2-8,10-12,19H,9H2,1H3,(H2,18,21,22) |
InChI Key |
BASHREPCDLDUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCNC1=C(C(=CC(=C1)C=O)S(=O)(=O)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
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